molecular formula C18H18F3N3O B10937687 6-(4-ethoxyphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(4-ethoxyphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10937687
M. Wt: 349.3 g/mol
InChI Key: FHVUPTGNAIMTPZ-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with various substituents including an ethoxyphenyl group, an ethyl group, a methyl group, and a trifluoromethyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Chemical Reactions Analysis

6-(4-ethoxyphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the trifluoromethyl group and the ethoxyphenyl group.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions often involve refluxing or heating under controlled temperatures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-ethoxyphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological processes in microorganisms. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity . The presence of the trifluoromethyl group enhances its binding affinity to these targets, increasing its potency .

Properties

Molecular Formula

C18H18F3N3O

Molecular Weight

349.3 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C18H18F3N3O/c1-4-24-17-16(11(3)23-24)14(18(19,20)21)10-15(22-17)12-6-8-13(9-7-12)25-5-2/h6-10H,4-5H2,1-3H3

InChI Key

FHVUPTGNAIMTPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)OCC)C(F)(F)F

Origin of Product

United States

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